molecular formula C9H16N4OS B13731376 1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea

1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea

Cat. No.: B13731376
M. Wt: 228.32 g/mol
InChI Key: LXPSVJSKYKSWJS-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea typically involves the reaction of diethylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

1-[2-(diethylamino)-1,3-thiazol-4-yl]-3-methylurea

InChI

InChI=1S/C9H16N4OS/c1-4-13(5-2)9-12-7(6-15-9)11-8(14)10-3/h6H,4-5H2,1-3H3,(H2,10,11,14)

InChI Key

LXPSVJSKYKSWJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)NC(=O)NC

Origin of Product

United States

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